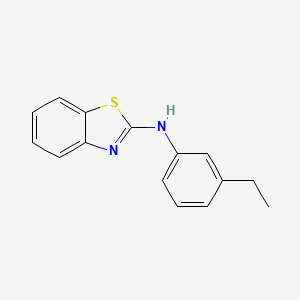

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

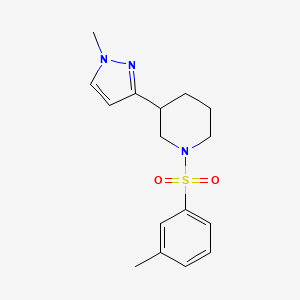

“N-(3-ethylphenyl)-1,3-benzothiazol-2-amine” is a complex organic compound that contains an ethylphenyl group, a benzothiazole group, and an amine group . The ethylphenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with an ethyl group (a two-carbon chain) attached . The benzothiazole group is a heterocyclic compound (a ring structure containing atoms of at least two different elements) consisting of a fused benzene and thiazole ring . The amine group contains a nitrogen atom with a lone pair of electrons, which can participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylphenyl group could be introduced through a Friedel-Crafts alkylation, a type of reaction that attaches an alkyl group to an aromatic ring . The benzothiazole group could be synthesized through a reaction involving a benzene derivative and a thiazole derivative . The amine group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of “N-(3-ethylphenyl)-1,3-benzothiazol-2-amine” would be characterized by the presence of the ethylphenyl, benzothiazole, and amine groups mentioned above . The exact arrangement of these groups in the molecule would depend on the specific reactions used in its synthesis.Chemical Reactions Analysis

The chemical reactions involving “N-(3-ethylphenyl)-1,3-benzothiazol-2-amine” would depend on the specific properties of the compound. The amine group, for example, is a common site of reactivity in organic compounds and could participate in a variety of reactions . The aromatic rings in the ethylphenyl and benzothiazole groups could also be involved in reactions, particularly electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-ethylphenyl)-1,3-benzothiazol-2-amine” would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents .Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of benzothiazole derivatives, which includes compounds like N-(3-ethylphenyl)-1,3-benzothiazol-2-amine. These compounds are synthesized through condensation reactions, and their structures are confirmed by spectral analysis techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS. This foundational work is crucial for further applications in various fields of chemistry and biology (عبدالله محمد عسيري et al., 2010).

Antitumor Properties and Prodrug Development

Benzothiazoles, including derivatives of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine, have shown potent antitumor properties. They are activated by cytochrome P450 enzymes, leading to their consideration as candidates for clinical agent development. Amino acid conjugation has been explored to improve the solubility and bioavailability of these compounds, making them suitable for preclinical evaluation (T. Bradshaw et al., 2002).

Biological and Pharmacological Activities

Several studies have synthesized and evaluated the biological activities of benzothiazole derivatives. These activities include potent antibacterial and antifungal effects, showcasing the compounds' potential as therapeutic agents. Additionally, some derivatives exhibit significant antifeedant, acaricidal, and anthelmintic properties, highlighting their potential in agricultural applications (M. Chaudhary et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition properties, especially in protecting metals against corrosion in acidic environments. These studies reveal the potential of these compounds to function as effective corrosion inhibitors, which could have significant implications for industrial applications (Zohreh Salarvand et al., 2017).

Material Science Applications

Excited-state intramolecular proton transfer (ESIPT) processes in benzothiazole-based compounds have been studied for their potential applications in material science, including the development of fluorescent materials and sensors. These materials exhibit aggregation-induced emission enhancement, making them promising candidates for optical and electronic device applications (Yan Qian et al., 2007).

Safety And Hazards

The safety and hazards associated with “N-(3-ethylphenyl)-1,3-benzothiazol-2-amine” would depend on its specific properties. For example, if it were a volatile compound, it could present a risk of inhalation . If it were a strong base (as suggested by the presence of the amine group), it could be corrosive .

Future Directions

properties

IUPAC Name |

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-6-5-7-12(10-11)16-15-17-13-8-3-4-9-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXDEBXZYZIMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)

![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)

![5-Chloro-2-methylsulfanyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide](/img/structure/B2798827.png)

![N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide](/img/structure/B2798831.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2798832.png)